Scientific Field: This application falls under the field of Oncology, specifically the treatment of Gastrointestinal Stromal Tumors (GIST) .
Summary of the Application: AZD3229 is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in patients with GIST . It is designed to inhibit a broad range of primary and imatinib-resistant secondary mutations seen in GIST .
Methods of Application or Experimental Procedures: A pharmacokinetic–pharmacodynamic (PKPD) model was developed for AZD3229 linking plasma concentrations to inhibition of phosphorylated KIT using data generated from several in vivo preclinical tumor models, and in vitro data generated in a panel of Ba/F3 cell lines .
Results or Outcomes: AZD3229 drives inhibition of phosphorylated KIT in an exposure-dependent manner, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval . Compared with standard-of-care KIT inhibitors, AZD3229 has the potential to deliver the required target coverage across a wider spectrum of primary or secondary mutations .
Scientific Field: This application falls under the field of Pharmacology, specifically the inhibition of Platelet-derived growth factor receptor alpha (PDGFRα) .
Summary of the Application: AZD3229 is a potent and selective small-molecule inhibitor of KIT and PDGFRα designed to inhibit a broad range of primary and imatinib-resistant secondary mutations seen in GIST .
Methods of Application or Experimental Procedures: In engineered and GIST-derived cell lines, AZD3229 is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and has low nanomolar activity against a wide spectrum of secondary mutations .
Results or Outcomes: AZD3229 causes durable inhibition of KIT signaling in patient-derived xenograft (PDX) models of GIST, leading to tumor regressions at doses that showed no changes in arterial blood pressure (BP) in rat telemetry studies . AZD3229 has a superior potency and selectivity profile to standard of care (SoC) agents—imatinib, sunitinib, and regorafenib, as well as investigational agents, avapritinib (BLU-285) and ripretinib (DCC-2618) .
AZD3229 is a novel small-molecule compound designed as a selective inhibitor of the receptor tyrosine kinases, specifically targeting wild-type and mutant forms of the KIT (also known as CD117) and platelet-derived growth factor receptor alpha (PDGFRα). It is particularly significant in the treatment of gastrointestinal stromal tumors (GIST), which are often driven by mutations in these receptors. AZD3229 has been shown to effectively inhibit a wide spectrum of primary and secondary mutations that confer resistance to existing therapies, such as imatinib, sunitinib, and regorafenib .
AZD3229 operates primarily through its ability to bind to the ATP-binding site of the KIT and PDGFRα receptors, inhibiting their phosphorylation and subsequent signaling pathways that promote tumor growth. The chemical structure includes a quinazoline core, which is pivotal for its activity against kinases. The specific interactions at the molecular level involve hydrogen bonding and hydrophobic interactions with critical amino acid residues in the active site of the kinases .
AZD3229 exhibits potent biological activity, demonstrating 15 to 60 times greater potency than imatinib against various primary mutations of KIT. It also shows low nanomolar activity against a range of secondary mutations associated with drug resistance . In preclinical studies using patient-derived xenograft models, AZD3229 has been shown to cause significant tumor regressions without inducing hypertension, a common side effect associated with other KIT inhibitors .
The synthesis of AZD3229 involves several key steps, beginning with the formation of the quinazoline scaffold. This is followed by modifications to introduce various substituents that enhance its selectivity and potency. Specifically, the introduction of a methoxyethoxy group at the C7 position has been noted for improving its pharmacological profile by balancing KIT mutant potency with selectivity towards vascular endothelial growth factor receptor 2 (VEGFR2) inhibition . The detailed synthetic route includes reactions such as amide coupling and triazole formation.
AZD3229 is primarily being investigated for its application in treating GISTs, particularly in patients who have developed resistance to first-line therapies. Its unique ability to inhibit a broad range of KIT mutations makes it a promising candidate for clinical use in oncology. Additionally, its favorable safety profile suggests potential for use in combination therapies or as an alternative treatment strategy for other malignancies driven by similar receptor mutations .
Studies on AZD3229 have demonstrated its interaction with various kinases beyond KIT and PDGFRα. While it maintains a strong selectivity profile against VEGFR2, it has shown limited off-target effects compared to other multi-kinase inhibitors like sunitinib and regorafenib. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy in treating resistant GIST cases .
AZD3229 can be compared with several other compounds that target similar pathways:
Compound Name | Targeted Receptors | Potency Against Mutations | Unique Features |
---|---|---|---|
Imatinib | KIT, PDGFRα | Moderate | First-line treatment for GIST |
Sunitinib | KIT, PDGFRα, VEGFR | Variable | Multi-targeted but higher side effects |
Regorafenib | KIT, PDGFRα, VEGFR | Variable | Associated with hypertension |
Avapritinib | Mutant KIT | High | Designed specifically for resistant mutations |
Ripretinib | KIT | Moderate | Intermediate activity spectrum |
AZD3229 stands out due to its superior potency against a broader range of KIT mutations while maintaining a favorable safety profile compared to these established therapies. Its unique structural modifications contribute significantly to its efficacy and selectivity .
AZD3229 possesses the molecular formula C₂₄H₂₆FN₇O₃ with a molecular weight of 479.5 grams per mole [31]. The compound represents a sophisticated quinazoline-triazole hybrid molecule incorporating multiple functional groups that contribute to its unique chemical properties [4] [6]. The structural framework consists of three primary components: a quinazoline core, a triazole ring system, and an acetamide linker connecting these heterocyclic moieties [7].
The quinazoline nucleus features a 5-fluoro substitution and a 7-(2-methoxyethoxy) side chain, which significantly influences the compound's physicochemical characteristics [18] [19]. The fluorine atom at position 5 enhances the electron-withdrawing properties of the quinazoline ring, while the methoxyethoxy substituent at position 7 provides favorable solubility characteristics and contributes to the molecule's binding affinity [19]. The compound contains a 1,2,3-triazole ring bearing an isopropyl group at the 4-position, which is connected through an acetamide bridge to a phenyl ring that subsequently links to the quinazoline core [4] [6].
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₆FN₇O₃ [31] |
Molecular Weight | 479.5 g/mol [31] |
Exact Mass | 479.20811588 Da [31] |
Heavy Atom Count | 35 [31] |
Formal Charge | 0 [31] |
Covalently-Bonded Unit Count | 1 [31] |
The structural complexity of AZD3229 is reflected in its computed complexity value of 667, indicating a highly intricate molecular architecture [31]. The compound exhibits no defined stereocenters, making it an achiral molecule with no optical activity [31]. The presence of multiple nitrogen atoms (seven in total) and three oxygen atoms creates numerous potential sites for hydrogen bonding and electrostatic interactions [4] [6].
The three-dimensional conformational landscape of AZD3229 has been extensively characterized through crystallographic studies and computational modeling [33]. Crystal structure analysis reveals that AZD3229 adopts a specific binding conformation when complexed with its target protein kinase domain [12] [33]. The compound demonstrates a preference for an extended conformation that maximizes favorable interactions with the protein binding site while minimizing steric clashes [12].
The quinazoline ring system maintains planarity, which is essential for optimal π-π stacking interactions with aromatic residues in the target binding pocket [18] [19]. The methoxyethoxy side chain at position 7 adopts a conformation that extends into a hydrophobic pocket, contributing significantly to binding affinity [19]. The triazole ring exhibits flexibility around the acetamide linker, allowing for conformational adjustment upon protein binding [12].
Computational conformational analysis indicates that AZD3229 can adopt multiple low-energy conformations in solution [12]. The rotatable bond count of 10 suggests considerable conformational flexibility, particularly around the acetamide linker and the methoxyethoxy side chain [31]. The three-dimensional structure reveals that the isopropyl group on the triazole ring occupies a specific spatial orientation that optimizes hydrophobic interactions while avoiding unfavorable steric contacts [12] [33].
The crystal structure data (Protein Data Bank entry 6GQM) provides detailed insights into the bound conformation of AZD3229 [33]. In this structure, the compound adopts a U-shaped conformation that allows simultaneous engagement of multiple binding subsites within the target protein [12] [33]. The fluorine atom positions optimally for halogen bonding interactions, while the quinazoline nitrogen atoms participate in critical hydrogen bonding networks [12].
The complete International Union of Pure and Applied Chemistry name for AZD3229 is N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide [31] [11]. This systematic nomenclature precisely describes the molecular connectivity and substitution pattern of the compound [11]. The Chemical Abstracts Service registry number assigned to AZD3229 is 2248003-60-1, providing a unique identifier for database searches and regulatory documentation [31] [4].
The compound's Simplified Molecular Input Line Entry System notation is CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F [31] [4]. This linear representation captures the complete molecular structure in a computer-readable format. The International Chemical Identifier string provides an even more detailed structural description: InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) [31].
Identifier Type | Value |
---|---|
International Union of Pure and Applied Chemistry Name | N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide [31] |
Chemical Abstracts Service Number | 2248003-60-1 [31] |
International Chemical Identifier Key | FLJOFQUXYAWOPE-UHFFFAOYSA-N [31] |
Unique Ingredient Identifier | 9ZGC48P3RV [31] |
ChEMBL Identifier | CHEMBL4216473 [31] |
PubChem Compound Identifier | 134814269 [31] |
The compound has also been assigned the International Nonproprietary Name ubavitinib, reflecting its potential therapeutic applications [11]. Various database identifiers facilitate cross-referencing across chemical and biological databases, including BindingDB Ligand 50459416 and RCSB Protein Data Bank Ligand F8H [31] [11].
AZD3229 exhibits distinctive physicochemical properties that significantly influence its biological activity and pharmaceutical potential [14] [15]. The compound demonstrates a partition coefficient (XLogP3-AA) of 3.3, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility [31]. The topological polar surface area measures 116 Ų, falling within the optimal range for oral bioavailability according to pharmaceutical design principles [31].
The hydrogen bonding profile reveals two hydrogen bond donor sites and nine hydrogen bond acceptor sites, creating multiple opportunities for specific molecular interactions [31]. This hydrogen bonding capacity contributes to the compound's binding affinity for target proteins while maintaining reasonable solubility characteristics [14] [15]. The molecular complexity, quantified as 667, reflects the sophisticated arrangement of functional groups within the structure [31].
Parameter | Value |
---|---|
Partition Coefficient (XLogP3-AA) | 3.3 [31] |
Topological Polar Surface Area | 116 Ų [31] |
Hydrogen Bond Donors | 2 [31] |
Hydrogen Bond Acceptors | 9 [31] |
Rotatable Bonds | 10 [31] |
Molecular Complexity | 667 [31] |
The solubility profile of AZD3229 varies significantly across different solvent systems [14] [15]. In dimethyl sulfoxide, the compound exhibits excellent solubility, achieving concentrations of 96 milligrams per milliliter (200.2 millimolar) [14]. Alternative measurements report even higher solubility in dimethyl sulfoxide, reaching concentrations exceeding 100 milligrams per milliliter (208.55 millimolar) [15]. However, the compound shows limited solubility in aqueous media, with water solubility below 1 milligram per milliliter [14]. Similarly, ethanol solubility remains below 1 milligram per milliliter, indicating poor solubility in common organic solvents other than dimethyl sulfoxide [14].
Solvent | Solubility | Classification |
---|---|---|
Dimethyl Sulfoxide | 96-100+ mg/mL [14] [15] | Highly Soluble |
Water | <1 mg/mL [14] | Poorly Soluble |
Ethanol | <1 mg/mL [14] | Poorly Soluble |
Mixed Formulations | 4 mg/mL [15] | Moderately Soluble |
Specialized formulation approaches have been developed to enhance aqueous solubility [15]. Formulations containing 10% dimethyl sulfoxide with 90% sulfobutylether-β-cyclodextrin in saline achieve solubility of 4 milligrams per milliliter, requiring ultrasonic treatment to form suspended solutions [15]. Alternative formulations using 10% dimethyl sulfoxide with 90% corn oil produce clear solutions at 4 milligrams per milliliter with ultrasonic assistance [15].
The structure-property relationships of AZD3229 demonstrate how specific molecular features contribute to its overall biological and physicochemical profile [18] [19]. The quinazoline core serves as the primary pharmacophore, with the 5-fluoro substitution enhancing binding selectivity through halogen bonding interactions [18] [19]. The fluorine atom's electronegativity and size create favorable interactions with target proteins while improving metabolic stability [19].
The 7-(2-methoxyethoxy) substituent represents a critical structure-activity relationship element that balances potency with selectivity [18] [19]. This substitution provides significant improvements in physicochemical and absorption, distribution, metabolism, and excretion properties compared to alternative substituents at the quinazoline C7 position [19]. The methoxyethoxy group optimizes the equilibrium between target potency and off-target selectivity, particularly reducing interactions with kinase domain receptor pathways that can cause hypertensive side effects [19].
The 1,2,3-triazole ring system contributes to the compound's binding affinity through its nitrogen-rich heterocyclic structure [4] [6]. The isopropyl substituent at the 4-position of the triazole ring provides optimal hydrophobic interactions while maintaining favorable pharmacokinetic properties [7] [21]. This substitution pattern has been specifically optimized to achieve potent single-digit nanomolar growth inhibition across diverse mutant-driven cell panels [7] [8].
The acetamide linker connecting the triazole and phenyl components provides conformational flexibility while maintaining the structural integrity necessary for target binding [4] [6]. This linker allows the molecule to adopt multiple conformations while preserving the critical spatial relationships between pharmacophoric elements [12]. The phenyl ring serves as a rigid spacer that positions the quinazoline and triazole moieties at optimal distances for simultaneous binding site engagement [7].
AZD3229, with the chemical name N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide, represents a sophisticated quinazoline-based kinase inhibitor developed through structure-based drug design principles [1] [2]. The compound was originally designated as compound 44 in the medicinal chemistry series developed by AstraZeneca researchers [1].
The synthetic pathway for AZD3229 builds upon established quinazoline chemistry methodologies. The core quinazoline scaffold synthesis typically involves the condensation of 2-aminobenzonitrile derivatives with appropriate carbonyl compounds, followed by cyclization reactions [3] [4]. For AZD3229 specifically, the key synthetic challenge lies in the introduction of the 7-(2-methoxyethoxy) substituent on the quinazoline ring, which is critical for both potency and selectivity [1] [5].
The 1,2,3-triazole moiety in AZD3229 is incorporated through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" [6]. This methodology provides high efficiency and regioselectivity, yielding exclusively the 1,4-regioisomer of the triazole ring [6]. The isopropyl substituent at the 4-position of the triazole ring is essential for optimal binding affinity and contributes significantly to the compound's structure-activity relationship profile [1].
The manufacturing process involves multiple synthetic steps with careful control of reaction conditions to ensure high purity and yield. The final compound is typically obtained as both the free base (CAS: 2248003-60-1) and the tosylate salt form (CAS: 2248003-71-4), with the latter providing improved solubility characteristics for pharmaceutical formulation [7] [8].
Comprehensive X-ray crystallographic analysis of AZD3229 and its analogs has provided detailed insights into the molecular binding mechanisms and structural features [13] [14] [15] [16] [17]. The crystal structure of AZD3229 in complex with the human c-KIT kinase domain has been deposited in the Protein Data Bank under the accession code 6GQM [17].
The crystallographic analysis reveals that AZD3229 adopts a Type II binding mode, characteristic of kinase inhibitors that bind to the inactive DFG-out conformation of the kinase [16] [17]. The resolution of the crystal structure is approximately 2.0 Å, providing detailed atomic-level information about protein-ligand interactions [17].
Key structural features identified through crystallographic analysis include the quinazoline ring system forming critical hydrogen bonding interactions with the hinge region residue Cys673 [16]. The 7-(2-methoxyethoxy) substituent extends into a hydrophobic pocket, contributing to both binding affinity and selectivity [1] [14]. The 1,2,3-triazole moiety occupies a distinct binding region and forms additional stabilizing interactions with surrounding amino acid residues [16].
The crystal structure reveals multiple water-mediated interactions that are crucial for the compound's selectivity profile [1]. These water molecules create a specific binding environment that favors interaction with KIT over KDR (VEGFR2), explaining the compound's excellent selectivity characteristics [1] [18]. The crystallographic data supports structure-activity relationship observations and provides a foundation for further compound optimization [14] [15].
Related crystal structures have been determined for analogs including compounds 18 (PDB codes 6GQJ and 6GQO), compound 23 (PDB codes 6GQK and 6GQP), and compound 35 (PDB codes 6GQL and 6GQQ) [13] [14] [15]. These structures provide comparative insights into the binding modes of related quinazoline derivatives and support the rational design approach used in compound development [1].
The structure-activity relationship studies of AZD3229 reveal critical molecular features that determine both potency and selectivity [1] [19]. The quinazoline core serves as the primary pharmacophore, with the 4-amino substitution being essential for kinase binding activity [1]. The 5-fluoro substituent contributes to binding affinity and metabolic stability, while the 7-(2-methoxyethoxy) group is crucial for achieving optimal potency against KIT mutants [1] [5].
The isopropyl-substituted 1,2,3-triazole moiety represents a key structural modification that enhances both potency and selectivity [1]. Structure-activity relationship analysis demonstrates that the 4-isopropyl position on the triazole ring provides optimal binding interactions, with alternative substitution patterns showing reduced activity [1]. The acetamide linker connecting the triazole to the phenyl ring maintains appropriate molecular geometry for target engagement [1].
Comparative analysis with related compounds reveals that the 7-(2-methoxyethoxy) substitution pattern in AZD3229 provides superior activity compared to simpler alkoxy derivatives [1] [5]. Compounds with 7-methoxy or 6,7-dimethoxy substitutions show reduced potency and altered selectivity profiles [11] [1]. The extended ethoxy chain in the 7-position creates favorable hydrophobic interactions that enhance both binding affinity and residence time [1].
The phenyl linker region tolerates minimal structural modifications while maintaining activity [1]. Substitutions on this aromatic ring generally reduce potency, emphasizing the importance of the unsubstituted phenyl group for optimal target interaction [1]. The overall molecular architecture demonstrates that AZD3229 represents an optimized balance of potency, selectivity, and pharmaceutical properties [1] [18].
AZD3229 belongs to a broader class of quinazoline-based kinase inhibitors, but exhibits distinct structural features that differentiate it from both approved and investigational agents [1] [18]. Compared to imatinib, the first-generation KIT inhibitor, AZD3229 demonstrates 15-60 times greater potency against KIT primary mutations and maintains activity against secondary resistance mutations [18] [20].
Structural comparison with sunitinib reveals fundamental differences in binding mode and selectivity profile [1] [18]. While sunitinib adopts a Type I binding mode, AZD3229 functions as a Type II inhibitor, leading to different resistance profiles and kinome selectivity patterns [1]. The quinazoline scaffold of AZD3229 provides more specific target engagement compared to the indolinone core of sunitinib [1].
Analysis against newer investigational agents including avapritinib (BLU-285) and ripretinib (DCC-2618) demonstrates that AZD3229 maintains superior selectivity over KDR/VEGFR2 [18]. This selectivity advantage translates to reduced cardiovascular toxicity potential, a significant limitation of multi-targeted kinase inhibitors [1] [18]. The water-mediated selectivity mechanism of AZD3229 represents a unique structural feature not observed in related compounds [1].
Kinome-wide selectivity profiling indicates that AZD3229 exhibits selectivity patterns similar to the best approved GIST agents while maintaining broader mutant coverage [1]. The compound demonstrates excellent activity against both ATP-binding and activation loop mutations, a profile that distinguishes it from existing therapeutic options [1] [18]. The structural basis for this broad mutant activity lies in the flexible binding mode enabled by the quinazoline-triazole architecture [1].